molecular formula C23H19N3 B13144162 N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline CAS No. 917897-55-3

N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline

Cat. No.: B13144162
CAS No.: 917897-55-3
M. Wt: 337.4 g/mol
InChI Key: AIYHXIOTIBBPET-UHFFFAOYSA-N
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Description

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group, which is further substituted with a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of bipyridine derivatives with substituted anilines. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or the binding affinity of receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of specialized ligands and advanced materials.

Biological Activity

N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline, a compound of interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. This article reviews the compound's biological activity, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a phenyl group and an aniline derivative. Its structural formula can be represented as follows:

N 4 2 3 Bipyridin 5 yl phenyl 3 methylaniline\text{N 4 2 3 Bipyridin 5 yl phenyl 3 methylaniline}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Study 2U87 (glioblastoma)45.2Inhibition of cell proliferation
Study 3A549 (lung cancer)49.85Activation of autophagy pathways

Case Studies

  • Study on MCF-7 Cells : In this study, this compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective induction of apoptosis. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment .
  • U87 Glioblastoma Model : The compound was tested in vivo using U87 glioblastoma-bearing mice. Results showed a marked reduction in tumor volume compared to control groups, suggesting that it effectively inhibits tumor growth through mechanisms involving cell cycle arrest and apoptosis .
  • A549 Lung Cancer Cells : When evaluated against A549 lung cancer cells, the compound exhibited moderate cytotoxicity and was found to activate autophagy without triggering apoptosis, indicating a dual mechanism of action that could be leveraged in drug design .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • p38 MAPK Inhibition : The compound has been reported to inhibit the p38 mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival in cancer cells .
  • Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the compound's efficacy and selectivity. Modifications to the bipyridine or phenyl groups can significantly affect biological activity:

  • Substituent Variations : Altering substituents on the bipyridine ring has shown to enhance potency against specific cancer cell lines.
  • Aniline Derivative Modifications : Changes in the aniline portion can improve solubility and bioavailability, potentially leading to better therapeutic outcomes.

Properties

CAS No.

917897-55-3

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

3-methyl-N-[4-(6-pyridin-3-ylpyridin-3-yl)phenyl]aniline

InChI

InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3

InChI Key

AIYHXIOTIBBPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

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